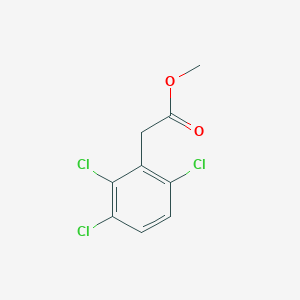

2-乙基-5-甲基-1,3-噁唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is a chemical compound belonging to the oxazole family. It is notable for its diverse applications in organic synthesis and as an intermediate in various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of oxazole-4-carboxylic acid, which is structurally similar to 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid, can be achieved through various methods. For example, Tormyshev et al. (2006) describe a process involving the reaction of ethyl isocyanoacetic acid with sodium hydride in anhydrous benzene, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, to produce 5-substituted oxazole-4-carboxylic acid esters (Tormyshev et al., 2006).

Molecular Structure Analysis

The structural characterization of oxazole derivatives can be achieved using various spectroscopic methods. For instance, Dong and Quan (2000) used X-ray diffraction to characterize a structurally similar compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, revealing details about its crystalline structure (Dong & Quan, 2000).

Chemical Reactions and Properties

Oxazole derivatives exhibit a range of chemical reactions. For instance, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, demonstrating their potential for further chemical transformations (Prokopenko et al., 2010).

Physical Properties Analysis

The physical properties of oxazole derivatives, such as their crystalline structure and molecular dimensions, can be determined through techniques like X-ray diffraction, as done by Dong and Quan (2000) for a related compound (Dong & Quan, 2000).

Chemical Properties Analysis

The chemical properties of oxazole derivatives can be diverse, depending on their specific substituents and functional groups. For instance, Hodgetts and Kershaw (2002) explored the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the versatility of oxazole derivatives in organic synthesis (Hodgetts & Kershaw, 2002).

科学研究应用

合成和化学性质

2-乙基-5-甲基-1,3-噁唑-4-羧酸是更广泛的N-杂环化合物类的一部分,这些化合物在药物发现、生物共轭和材料科学中起着关键作用。这些化合物以其对酸性和碱性水解的稳定性以及与生物靶标进行氢键和偶极-偶极相互作用的能力而闻名。N-杂环化合物的合成,如1,2,3-三唑,由于其广泛的生物活性而受到关注。铜(I)催化的1,4-二取代1,2,3-三唑的区域选择性合成,作为关键的点击反应,代表了从各种起始材料构建复杂分子的途径,突显了这类化合物在合成化学和生物应用中的重要性 (Kaushik et al., 2019)。

抗氧化能力和反应途径

抗氧化剂的反应途径,包括与2-乙基-5-甲基-1,3-噁唑-4-羧酸相关的化合物,可以与ABTS•+形成偶联加合物,表明某些抗氧化剂具有特定的反应。这些反应有助于总抗氧化能力,并突显了这类化合物在评估食品和制药产品中的抗氧化系统中的作用 (Ilyasov et al., 2020)。

微波辅助合成

微波辅助合成技术已被用于增强化学研究的多样性和速度,特别是对于与2-乙基-5-甲基-1,3-噁唑-4-羧酸相关的苯并噁唑类化合物。这种技术有助于合成广泛范围的药理活性化合物,展示了这类方法在高效快速生产生物相关分子中的重要性 (Özil & Menteşe, 2020)。

光物理性质和应用

1,3-噁唑,如2-乙基-5-甲基-1,3-噁唑-4-羧酸,已在材料科学和光物理应用中显示出显著的性质。例如,将它们纳入塑料闪烁体中已被探讨,以提高在各种条件下的闪烁效率和稳定性。这突显了1,3-噁唑衍生物在先进材料开发中的潜力,以及它们在科学和工业领域应用中的作用 (Salimgareeva & Kolesov, 2005)。

安全和危害

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

属性

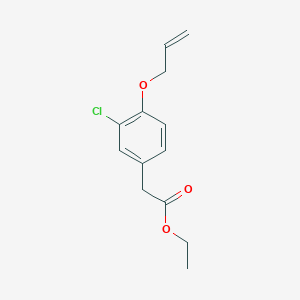

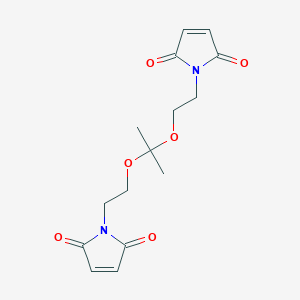

IUPAC Name |

2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIHJOTWRRRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550760 |

Source

|

| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113366-77-1 |

Source

|

| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。